2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-9-11(5-6-13)12(15-16)10-4-3-7-14-8-10/h3-4,7-9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNZYKTCZKLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile, with CAS number 2097969-84-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is with a molecular weight of approximately 202.25 g/mol. The compound features a pyrazole ring, which is known for its versatile biological activity and is often utilized in drug design.
Biological Activity Overview
Research indicates that the pyrazole scaffold plays a crucial role in various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile are summarized below:
1. Anti-inflammatory Activity
Studies have shown that compounds containing the pyrazole structure exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| Pyrazole Derivative A | 71.11 | COX-1 |
| Pyrazole Derivative B | 0.02 | COX-2 |
In one study, pyrazole derivatives were screened for their COX inhibitory activity using an enzyme immunoassay kit, revealing that many compounds exhibited high selectivity for COX-2 over COX-1, suggesting their potential as anti-inflammatory agents without the gastrointestinal side effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The pyrazole moiety has been linked to anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds derived from pyrazoles have been identified as ATP-competitive inhibitors of Akt kinases, which are critical in cancer signaling pathways.
In vitro studies have indicated that certain pyrazole derivatives can significantly reduce cell viability in various cancer cell lines, demonstrating their potential as anticancer agents .
3. Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing varying degrees of effectiveness.
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Case Study on Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The most potent compounds showed significant reduction in edema compared to control groups .
- Case Study on Anticancer Properties : Research involving the synthesis and evaluation of pyrazole-based compounds against breast cancer cells demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways .
The mechanisms underlying the biological activities of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile are primarily attributed to its interaction with specific enzyme targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways crucial for cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Isopropyl Analog () : Increased steric hindrance may reduce binding efficiency in enzyme active sites. The pyridin-4-yl isomer alters nitrogen orientation, affecting hydrogen-bonding interactions .
- Propargyl Derivative () : The alkyne group enables bioorthogonal "click" reactions for targeted drug delivery or bioconjugation .
- Diphenyl Derivative () : Enhanced lipophilicity (logP) may compromise aqueous solubility, limiting bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Fluorinated Analog : Lower logP (1.5) compared to the target compound indicates improved polarity, likely due to fluorine’s electronegativity .
Preparation Methods
Pyrazole Core Construction and Pyridinyl Substitution
A common approach starts with the preparation of 3-pyridinyl-substituted pyrazoles through palladium-catalyzed cross-coupling reactions. For example, pyrazolo[1,5-a]pyridine derivatives are synthesized via Suzuki-Miyaura or Buchwald-Hartwig type couplings involving pyrazole precursors and pyridinyl halides under inert atmosphere with palladium catalysts and suitable ligands.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Cross-coupling | Pd(PPh3)4 or Pd(PPh3)2Cl2, Cs2CO3, 1,10-phenanthroline, DMF, reflux under N2 | Yields ~50-70% depending on substrates |
| Solvent | DMF or DME-EtOH mixtures | Dry solvents under nitrogen atmosphere |
| Purification | Silica gel column chromatography, Isolera® automated system | Hexane/ethyl acetate gradients |
This method is supported by examples where 3-arylpyrazolo[1,5-a]pyridines were obtained in moderate to good yields after purification by chromatography.
Introduction of the Ethyl Group at N1 Position
N-alkylation of the pyrazole nitrogen is typically achieved by treating the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| N-Alkylation | Ethyl bromide, base (e.g., K2CO3 or NaH), solvent (DMF or acetone), room temperature to reflux | Selective alkylation at N1 position |
| Reaction time | Several hours to overnight | Monitoring by TLC or LC/MS |
| Work-up | Extraction, drying over Na2SO4, concentration | Purification by column chromatography |
Introduction of the Acetonitrile Group
The acetonitrile moiety at the 4-position of the pyrazole ring can be introduced by nucleophilic substitution or via condensation reactions involving cyanoacetic acid derivatives or nitrile-containing building blocks.
One reported approach involves:
- Reaction of the pyrazole intermediate with cyanoacetic acid derivatives or halogenated acetonitrile under basic conditions.
- Alternatively, a palladium-catalyzed cyanation reaction can be employed using potassium cyanide or other cyanide sources.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Cyanation | KCN or Zn(CN)2, Pd catalyst, ligand, base, solvent (e.g., DMF), elevated temperature | Requires careful handling of cyanide |
| Alternative | Alkylation with 4-chloromethylacetonitrile under basic conditions | Safer and more straightforward route |
| Purification | Column chromatography or recrystallization | Ensures removal of metal residues |
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed cross-coupling | Pyrazole precursor + 3-bromopyridine, Pd(PPh3)4, Cs2CO3, DMF, reflux, N2 | 50-70 | Formation of 3-(pyridin-3-yl)pyrazole core |
| 2 | N-alkylation | Ethyl bromide, K2CO3, DMF, rt to reflux | 70-90 | Introduction of ethyl group at N1 |
| 3 | Cyanation/alkylation | 4-chloromethylacetonitrile, base, DMF or Pd-catalyzed cyanation | 60-85 | Installation of acetonitrile group |
Purification and Characterization
Purification of intermediates and final products is typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents. Analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm structure and purity.
- Mass Spectrometry (LC/MS or HRMS): To verify molecular weight.
- Thin Layer Chromatography (TLC): To monitor reaction progress.
Research Findings and Optimization Notes
- Use of dry solvents and inert atmosphere (N2) is critical to avoid side reactions and ensure high yields.
- Palladium catalysts such as Pd(PPh3)4 and ligands like 1,10-phenanthroline enhance cross-coupling efficiency.
- Alkylation reactions require controlled stoichiometry and temperature to prevent over-alkylation.
- Cyanation steps demand strict safety protocols due to toxicity of cyanide reagents.
- Purification by automated chromatography systems (e.g., Isolera®) improves reproducibility and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(PPh3)2Cl2 | High catalytic activity, selectivity |
| Base | Cs2CO3, K2CO3 | Efficient deprotonation and coupling |
| Solvent | DMF, DME-EtOH mixtures | Solubility and reaction rate control |
| Temperature | Room temp to reflux (80°C) | Influences reaction kinetics |
| Atmosphere | Nitrogen (N2) | Prevents oxidation and moisture interference |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and isolation |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile with high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazole ring formation and subsequent functionalization. Key parameters include:
- Solvent selection : Ethanol or acetonitrile are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Temperature control : Room temperature for condensation steps and reflux (70–100°C) for cyclization, monitored via thin-layer chromatography (TLC) .
- Purification : Column chromatography or recrystallization improves purity (>95%), with yields optimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to acetyl precursors) .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, acetonitrile’s nitrile group absence in NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 235 [M+H] for related pyrazole-acetonitrile derivatives) .
- X-ray crystallography : For unambiguous confirmation of 3D structure, as demonstrated for analogous pyrazole-pyridinyl systems .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition studies) .
- Purity reassessment : Re-analyze batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out byproduct interference .
- Target validation : Use siRNA knockdown or competitive binding assays to confirm specificity for proposed targets (e.g., kinases or GPCRs) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a focused library of derivatives and employ iterative testing:
- Core modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
- Functional group tuning : Substitute the nitrile with amides or esters to evaluate electronic contributions .
- Biological assays : Test derivatives in dose-response curves (e.g., IC determination) against relevant disease models (e.g., cancer cell lines) .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer : Preliminary data suggest interactions with nucleotide-binding domains (e.g., ATP pockets in kinases):
- Docking studies : Use software like AutoDock Vina to model binding poses, guided by X-ray structures of homologous proteins .
- Kinetic assays : Measure values via competitive inhibition assays (e.g., fluorescence polarization) .
- Mutagenesis : Introduce point mutations (e.g., T338A in a kinase) to identify critical binding residues .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodological Answer : Employ advanced chromatographic and spectroscopic methods:
- LC-MS/MS : Detect trace impurities using MRM (multiple reaction monitoring) mode .
- Stability studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-DAD analysis .
- Isolation : Preparative HPLC to isolate byproducts for structural elucidation via 2D NMR (e.g., - HSQC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
